

13C NMR Analysis of 2,6-Dimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

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This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of **2,6-dimethoxybenzaldehyde**. This document outlines expected chemical shifts, provides a detailed experimental protocol for acquiring 13C NMR data, and presents visual aids to facilitate the interpretation of spectral information.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the expected 13C NMR chemical shifts for **2,6-dimethoxybenzaldehyde**. These values are based on established ranges for substituted benzaldehydes and data from analogous compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Carbon Atom	Chemical Shift (δ , ppm)	Multiplicity (Proton-Coupled)
C=O (Aldehyde)	188.0 - 192.0	Singlet (s)
C2, C6 (ipso-Methoxy)	160.0 - 163.0	Singlet (s)
C4 (para)	135.0 - 138.0	Doublet (d)
C3, C5 (meta)	104.0 - 107.0	Doublet (d)
C1 (ipso-Aldehyde)	112.0 - 115.0	Singlet (s)
-OCH ₃	55.0 - 57.0	Quartet (q)

Experimental Protocols

A generalized yet detailed methodology for acquiring a high-quality ¹³C NMR spectrum of **2,6-dimethoxybenzaldehyde** is provided below. The specific parameters may be adjusted based on the available instrumentation and desired resolution.

1. Sample Preparation:

- Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for compounds of this nature. Other suitable deuterated solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6. The choice of solvent can slightly influence the chemical shifts.
- Concentration: Dissolve approximately 20-50 mg of **2,6-dimethoxybenzaldehyde** in 0.6-0.7 mL of the chosen deuterated solvent.
- Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.
- Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- Nucleus: Observe the ^{13}C nucleus.
- Experiment Type: A standard proton-decoupled ^{13}C NMR experiment is typically performed to obtain a spectrum with singlets for each unique carbon, simplifying interpretation. For multiplicity information, a proton-coupled or a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected chemical shifts for organic molecules.
 - Acquisition Time: Typically set to 1-2 seconds.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.
 - Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).

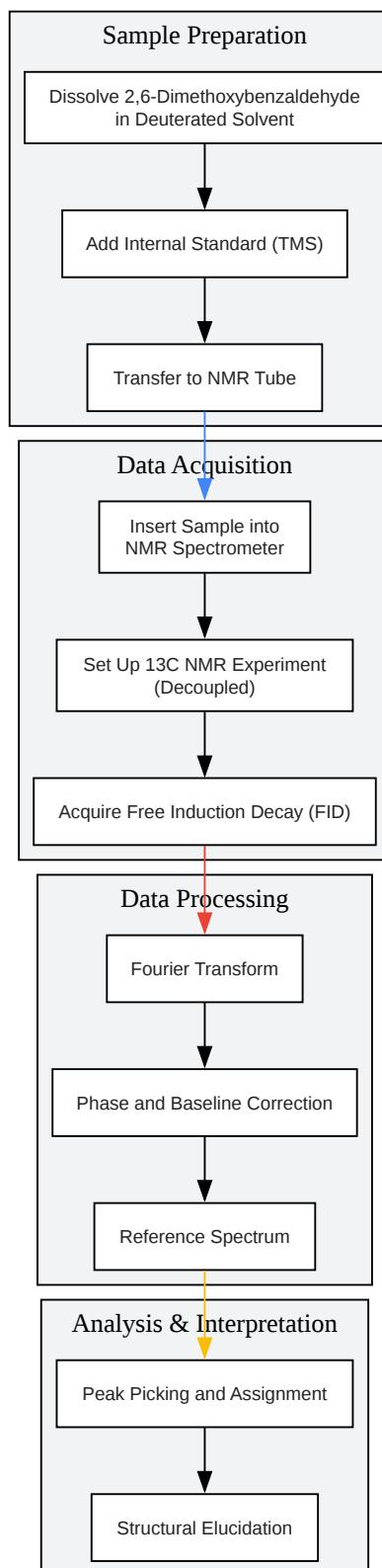
3. Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the appropriate solvent peak to its known chemical shift.
- Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative analysis, integrate their areas. Note that in standard proton-decoupled ^{13}C NMR, peak integrals are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

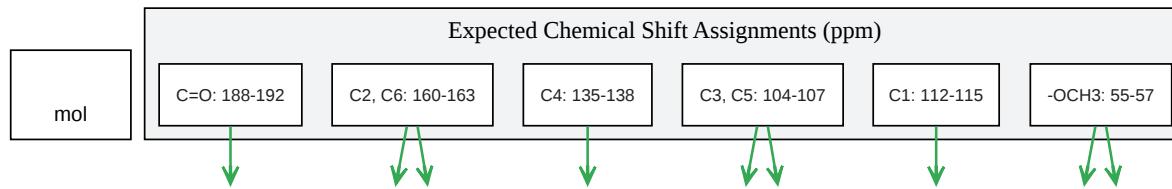
Mandatory Visualizations

The following diagrams illustrate the logical workflow of the ^{13}C NMR analysis and the assignment of chemical shifts to the molecular structure of **2,6-dimethoxybenzaldehyde**.



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Caption: Experimental workflow for ^{13}C NMR analysis.

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Caption: Assigned chemical shifts for **2,6-dimethoxybenzaldehyde**.

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